
(6-Fluoro-4-((4-methoxyphenyl)amino)quinolin-3-yl)(morpholino)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6-Fluoro-4-((4-methoxyphenyl)amino)quinolin-3-yl)(morpholino)methanone is a useful research compound. Its molecular formula is C21H20FN3O3 and its molecular weight is 381.407. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Novel Fluorophores for Biomedical Analysis
Junzo Hirano et al. (2004) discovered a novel stable fluorophore, 6-methoxy-4-quinolone (6-MOQ), showcasing strong fluorescence across a wide pH range in aqueous media. This fluorophore, derived from 5-methoxyindole-3-acetic acid, exhibits a large Stokes' shift, making it highly suitable for biomedical analysis. Its stability under light and heat, combined with its pH-invariant fluorescence intensity, positions it as an advantageous fluorescent labeling reagent for carboxylic acids, indicating potential for broader application in labeling studies within biological systems (Hirano et al., 2004).
Antiproliferative Agents Against Cancer
P. S. Srikanth et al. (2016) synthesized a series of 2‐anilino‐3‐aroylquinolines, demonstrating significant cytotoxic activity against various human cancer cell lines. Notably, compounds within this series, specifically designed with structural analogies to (6-Fluoro-4-((4-methoxyphenyl)amino)quinolin-3-yl)(morpholino)methanone, inhibited tubulin polymerization effectively. Their ability to induce cell cycle arrest and apoptosis, alongside disruption of tubulin polymerization, underlines the potential of structurally related quinolines in cancer therapy (Srikanth et al., 2016).
Fluorescence Sensing and Imaging
Ankur Bikash Pradhan et al. (2015) explored the use of an 8-aminoquinoline-based sensor for selective detection of Zn2+ ions through fluorescence. The compound, exhibiting a mechanism of action potentially analogous to the molecular interactions of this compound, showcased high selectivity and sensitivity for Zn2+, proving its utility in biological imaging applications, particularly for cell imaging studies in HeLa cells and rat hippocampal slices (Pradhan et al., 2015).
Mechanism of Action
Target of Action
Similar compounds, such as fluoroquinolones, are known to target bacterial dna-gyrase .
Mode of Action
Fluoroquinolones, a similar class of compounds, inhibit bacterial dna-gyrase, preventing dna replication and transcription .
Biochemical Pathways
Fluoroquinolones, a similar class of compounds, affect the dna replication pathway in bacteria by inhibiting dna-gyrase .
Result of Action
Fluoroquinolones, a similar class of compounds, result in the prevention of dna replication and transcription in bacteria, leading to bacterial death .
Properties
IUPAC Name |
[6-fluoro-4-(4-methoxyanilino)quinolin-3-yl]-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN3O3/c1-27-16-5-3-15(4-6-16)24-20-17-12-14(22)2-7-19(17)23-13-18(20)21(26)25-8-10-28-11-9-25/h2-7,12-13H,8-11H2,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKFWUUYNKQYPSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=C3C=C(C=CC3=NC=C2C(=O)N4CCOCC4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1,3-dimethyl-2,4-dioxo-7-propyl-N-(pyridin-3-ylmethyl)-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2511266.png)
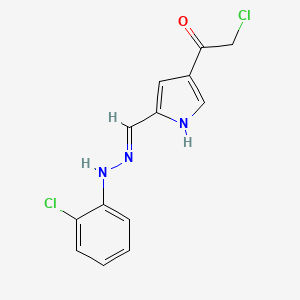
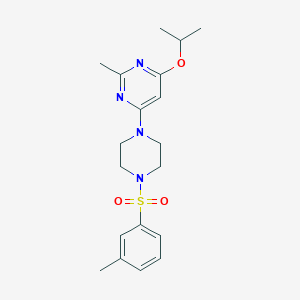
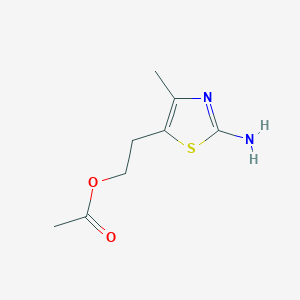
![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-4-(trifluoromethyl)benzenesulfonamide](/img/structure/B2511272.png)
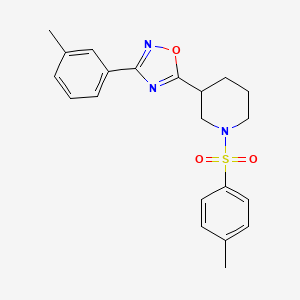
![7-Chloro-3-[(2-chloro-3-fluorophenyl)methyl]triazolo[4,5-d]pyrimidine](/img/structure/B2511276.png)
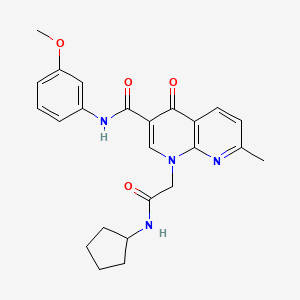

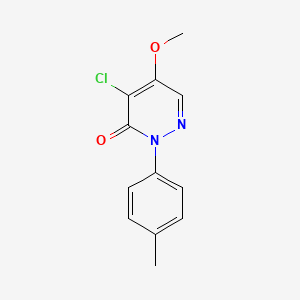
![3-[(4-fluorobenzyl)sulfanyl]-1-phenyl-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B2511283.png)
![2-[2-(3,4-Dimethylphenyl)-2-oxoethyl]sulfanyl-4-ethyl-7,7-dimethyl-5-oxo-6,8-dihydroquinoline-3-carbonitrile](/img/structure/B2511284.png)
![Methyl 3-[(3-methoxynaphthalene-2-carbonyl)amino]-5-phenylthiophene-2-carboxylate](/img/structure/B2511286.png)
![methyl 4-(2-(1-(3,4-dimethylphenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamido)benzoate](/img/structure/B2511287.png)
